molecular formula C22H27N3O5 B2693710 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate CAS No. 1351660-49-5

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate

Cat. No.: B2693710
CAS No.: 1351660-49-5
M. Wt: 413.474
InChI Key: KNLDZKPLWVYENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a urea derivative and a phenylcarbamate moiety, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethoxyaniline with isocyanate to form the urea derivative. This intermediate is then reacted with cyclohexyl isocyanate and phenyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea or carbamate derivatives.

Scientific Research Applications

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit protein kinases, resulting in the modulation of signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl methylcarbamate
  • 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl ethylcarbamate

Uniqueness

3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

IUPAC Name

[3-[(3,5-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-19-12-17(13-20(14-19)29-2)24-21(26)23-16-9-6-10-18(11-16)30-22(27)25-15-7-4-3-5-8-15/h3-5,7-8,12-14,16,18H,6,9-11H2,1-2H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLDZKPLWVYENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.